Cas no 1403-36-7 (Chetomin)

Chetomin structure
Chetomin structure
Product Name:Chetomin
Numéro CAS:1403-36-7
Le MF:C31H30N6O6S4
Mégawatts:710.866501331329
MDL:MFCD28137713
CID:169861
PubChem ID:10417379
Update Time:2025-04-19

Chetomin Propriétés chimiques et physiques

Nom et identifiant

    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-,(3S,5aR,10bS,11aS)-
    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahyd...
    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4
    • CHAETOMIN
    • Chetomin
    • CHETOMIN(RG)
    • Chetomin,Chaetomin
    • Chetomin,Chaetomiumspecies
    • CS-1
    • CTM
    • NSC 289491
    • Stereoisomer of 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
    • HSF4
    • SSFA2
    • DKFZp313O1039
    • SCHEMBL1098248
    • BDBM50396027
    • NSC-289491
    • 14-(Hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
    • A934182
    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3S,5aR,10bS,11aS)-
    • 2,3S,5aR,6,10bS,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-3,11aS-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
    • UNII-BKU7CX6USX
    • BRN 0077366
    • (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
    • MS-31200
    • CS-0028866
    • AKOS040759040
    • CHEMBL499593
    • HY-107553
    • 4-27-00-09496 (Beilstein Handbook Reference)
    • 1403-36-7
    • M04053
    • BKU7CX6USX
    • DTXSID20930759
    • NCI60_002373
    • SCHEMBL17240924
    • 3-(hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl}-1h-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
    • CHEBI:68741
    • 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
    • J-007375
    • F90097
    • NSC289491
    • Q27137160
    • CHEMBL1965934
    • hydroxymethyl-[3-[[(1R,4S)-4-(hydroxymethyl)-6,8-dimethyl-5,7-dioxo-2,3-dithia-6,8-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-methyl-[?]dione
    • (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4R)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3S,5aR,10bS,11aS)-
    • GLXC-10588
    • (1S,3S,11R,14S)-14-(hydroxymethyl)-3-(3-(((1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo(2.2.2)octan-1-yl)methyl)indol-1-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo(12.2.2.01,12.03,11.04,9)octadeca-4,6,8-triene-13,17-dione
    • DA-62263
    • 3,11a-Epidithio-11aH-pyrazino(1',2':1,5)pyrrolo(2,3-b)indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-((1S,4S)-3-((4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo(2.2.2)oct-1-yl)methyl)-1H-indol-1-yl)-2-methyl-, (3S,5aR,10bS,11aS)-
    • ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
    • MDL: MFCD28137713
    • Piscine à noyau: 1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1
    • La clé Inchi: ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
    • Sourire: S1[C@@]23C(N(C)[C@](CO)(C(N2[C@@H]2[C@@](C4C=CC=CC=4N2)(C3)N2C=C(C[C@]34C(N(C)[C@](CO)(C(N3C)=O)SS4)=O)C3C=CC=CC2=3)=O)S1)=O

Propriétés calculées

  • Qualité précise: 712.12700
  • Masse isotopique unique: 710.111
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 12
  • Comptage des atomes lourds: 47
  • Nombre de liaisons rotatives: 5
  • Complexité: 1460
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 6
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Le xlogp3: 1.9
  • Surface topologique des pôles: 139

Propriétés expérimentales

  • Couleur / forme: Solide
  • Dense: 1.78±0.1 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 218-220 ºC (chloroform )
  • Point d'ébullition: °Cat760mmHg
  • Point d'éclair: °C
  • Indice de réfraction: 1.889
  • Solubilité: Insuluble (5.8E-6 g/L) (25 ºC),
  • Le PSA: 238.17000
  • Le LogP: 1.77650
  • Solubilité: Pas encore déterminé

Chetomin Informations de sécurité

  • Numéro de transport des marchandises dangereuses:UN 2811 6.1 / PGIII
  • Code de catégorie de danger: 25
  • Instructions de sécurité: 45
  • Identification des marchandises dangereuses: T
  • Conditions de stockage:?20°C

Chetomin PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19052-1mg
Chetomin
1403-36-7 98%
1mg
¥1611.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19052-5mg
Chetomin
1403-36-7 98%
5mg
¥3673.00 2023-09-09
TRC
C291933-1mg
Chetomin
1403-36-7
1mg
$ 345.00 2023-04-18
TRC
C291933-2.5mg
Chetomin
1403-36-7
2.5mg
$ 758.00 2023-04-18
MedChemExpress
HY-107553-1mg
Chetomin
1403-36-7 ≥99.0%
1mg
¥3700 2024-05-24
abcr
AB181241-1 mg
Chaetomin; .
1403-36-7
1 mg
€297.50 2023-07-20
DC Chemicals
DC21405-10mg
Chetomin
1403-36-7 >98%
10mg
$295.0 2023-09-15
ChemScence
CS-0028866-1mg
Chetomin
1403-36-7 ≥99.0%
1mg
$370.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6804-1 mg
Chetomin
1403-36-7 98.0%
1mg
¥3297.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6804-5 mg
Chetomin
1403-36-7 98.0%
5mg
¥8407.00 2022-02-28

Chetomin Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:1403-36-7)Chetomin
Numéro de commande:A934182
État des stocks:in Stock
Quantité:1mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 15:13
Prix ($):464.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1403-36-7)Chetomin
A934182
Pureté:99%
Quantité:1mg
Prix ($):464.0
Courriel